2-(1-Bromoethyl)-5-fluoropyridine

Description

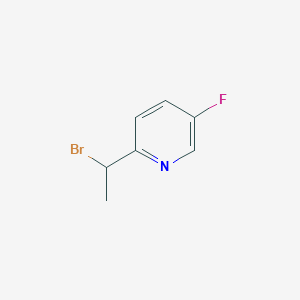

2-(1-Bromoethyl)-5-fluoropyridine is a fluorinated pyridine derivative featuring a 1-bromoethyl substituent at the 2-position and a fluorine atom at the 5-position. This compound belongs to the haloalkyl-substituted pyridine family, which is widely utilized in medicinal chemistry and materials science due to its versatile reactivity.

Properties

Molecular Formula |

C7H7BrFN |

|---|---|

Molecular Weight |

204.04 g/mol |

IUPAC Name |

2-(1-bromoethyl)-5-fluoropyridine |

InChI |

InChI=1S/C7H7BrFN/c1-5(8)7-3-2-6(9)4-10-7/h2-5H,1H3 |

InChI Key |

QRKKQOLMCQMFKC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=C(C=C1)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromoethyl)-5-fluoropyridine typically involves the halogenation of a precursor pyridine compound. One common method is the bromination of 5-fluoropyridine using a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Bromoethyl)-5-fluoropyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

Elimination Reactions: Alkenes with a pyridine ring.

Oxidation and Reduction: Pyridine derivatives with different oxidation states.

Scientific Research Applications

Chemistry: 2-(1-Bromoethyl)-5-fluoropyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of halogenated pyridines on biological systems. It may serve as a probe to investigate enzyme-substrate interactions or receptor binding.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new therapeutic targets and the design of novel pharmacophores.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(1-Bromoethyl)-5-fluoropyridine depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of 2-(1-Bromoethyl)-5-fluoropyridine can be contextualized by comparing it to structurally related pyridine derivatives:

Key Observations:

- Reactivity : The 1-bromoethyl group in the target compound is a secondary alkyl halide, making it less reactive in SN2 reactions compared to the primary bromomethyl analog . However, it may exhibit enhanced stability in protic solvents compared to tertiary bromides.

- Thermal Properties : Fluorophenyl-substituted derivatives (e.g., 2-(2,4-Difluorophenyl)-5-fluoropyridine) exhibit higher melting points (~75°C) due to aromatic stacking, whereas alkyl-substituted analogs are typically liquids or low-melting solids .

- Applications : Bromoethyl and bromomethyl derivatives are critical in Suzuki-Miyaura couplings for pharmaceutical synthesis, while difluorophenyl derivatives are used in materials science (e.g., DSSCs, OLEDs) .

Stability and Hazard Considerations

- For example, 2-(Benzyloxy)-5-fluoropyridine complies with GHS safety standards, requiring proper ventilation and protective gear .

- The hydrobromide salt of 2-(Bromomethyl)-5-fluoropyridine () underscores the need for stabilized formulations to mitigate decomposition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.